
4-O-メチルサッパノール
概要
説明
4-O-Methylsappanol: is a natural isoflavonoid compound derived from the heartwood of the plant Caesalpinia sappan.
科学的研究の応用
Chemistry: It serves as a valuable compound for studying the chemical properties and reactions of isoflavonoids.
作用機序
Target of Action
4-O-Methylsappanol is a natural isoflavonoid with antifungal activities . It shows activity against Beauveria bassiana , a fungus that is used as a biological insecticide. Additionally, 4-O-Methylsappanol strongly suppresses Melanin synthesis in HMV-II cells , indicating its potential role in skin pigmentation and related disorders.
Mode of Action
It is known to suppress melanin synthesis in hmv-ii cells . Melanin is a pigment responsible for the color of the skin, hair, and eyes. By suppressing its synthesis, 4-O-Methylsappanol may influence skin pigmentation.
Biochemical Pathways
Its ability to suppress melanin synthesis suggests that it may interfere with the biochemical pathways involved in melanin production .
Result of Action
The primary result of 4-O-Methylsappanol’s action is its antifungal activity and its ability to suppress melanin synthesis . This could potentially lead to changes in skin pigmentation and could have implications for the treatment of skin disorders related to pigmentation.
生化学分析
Biochemical Properties
4-O-Methylsappanol plays a significant role in various biochemical reactions. It exhibits antifungal activity by interacting with fungal enzymes and proteins, particularly those involved in melanin synthesis. For instance, 4-O-Methylsappanol strongly suppresses melanin synthesis in HMV-II cells, a human malignant melanoma cell line . Additionally, it shows moderate cytotoxicity with an IC50 value of 20.2 µM in these cells .
Cellular Effects
4-O-Methylsappanol influences several cellular processes. In HMV-II cells, it inhibits melanin synthesis, which is crucial for its antifungal activity . Moreover, it has been shown to exhibit cytoprotective effects against glutamate-induced oxidative stress in HT22 cells, a mouse hippocampal cell line . This protective effect is mediated through the induction of heme oxygenase-1 (HO-1), an enzyme involved in the cellular defense against oxidative damage .
Molecular Mechanism
At the molecular level, 4-O-Methylsappanol exerts its effects through various mechanisms. It binds to and inhibits enzymes involved in melanin synthesis, thereby reducing melanin production in HMV-II cells . Additionally, it induces the expression of HO-1 in HT22 cells, providing protection against oxidative stress . These interactions highlight the compound’s potential as a therapeutic agent for conditions involving oxidative damage and melanin overproduction.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-O-Methylsappanol have been observed to change over time. The compound is relatively stable under standard storage conditions, but its activity may degrade over extended periods . Long-term studies have shown that 4-O-Methylsappanol maintains its cytoprotective and antifungal activities, although the extent of these effects may diminish with prolonged exposure .
Dosage Effects in Animal Models
The effects of 4-O-Methylsappanol vary with different dosages in animal models. At lower doses, the compound exhibits significant antifungal and cytoprotective activities without notable adverse effects . At higher doses, it may cause cytotoxicity and other toxic effects . These findings underscore the importance of optimizing dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
4-O-Methylsappanol is involved in several metabolic pathways. It interacts with enzymes such as tyrosinase, which plays a role in melanin synthesis . The compound’s inhibitory effect on tyrosinase activity leads to reduced melanin production, highlighting its potential as a skin-lightening agent . Additionally, 4-O-Methylsappanol may influence other metabolic pathways related to oxidative stress and cellular defense mechanisms .
Transport and Distribution
Within cells and tissues, 4-O-Methylsappanol is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to target sites, such as melanin-producing cells and regions affected by oxidative stress . The compound’s distribution is crucial for its biological activity and therapeutic potential.
Subcellular Localization
4-O-Methylsappanol is localized to specific subcellular compartments, where it exerts its effects. In melanin-producing cells, it targets the melanosomes, the organelles responsible for melanin synthesis . Additionally, in cells experiencing oxidative stress, 4-O-Methylsappanol may localize to the cytoplasm and mitochondria, where it induces the expression of protective enzymes like HO-1 . These localization patterns are essential for the compound’s efficacy in various biological contexts.
準備方法
Synthetic Routes and Reaction Conditions: 4-O-Methylsappanol can be isolated from the heartwood of Caesalpinia sappan using a combination of column chromatography and preparative high-performance liquid chromatography (prep-HPLC) . The process involves extracting the heartwood with methanol, followed by fractionation and purification to obtain the compound with high purity .
Industrial Production Methods: The use of advanced chromatographic techniques ensures the isolation of the compound in significant quantities .
化学反応の分析
Types of Reactions: 4-O-Methylsappanol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield various oxidized forms of 4-O-Methylsappanol, while substitution can introduce new functional groups, altering its chemical properties .
類似化合物との比較
4-O-Methylsappanol is structurally related to other homoisoflavonoids, such as:
- Sappanol
- Episappanol
- 3’-Deoxy-4-O-methylepisappanol
- 3’-O-Methylbrazilin
Uniqueness: 4-O-Methylsappanol is unique due to its specific methylation at the 4-O position, which imparts distinct chemical and biological properties. This methylation differentiates it from other similar compounds and contributes to its specific antifungal and melanin synthesis inhibitory activities .
特性
IUPAC Name |
(3R,4S)-3-[(3,4-dihydroxyphenyl)methyl]-4-methoxy-2,4-dihydrochromene-3,7-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6/c1-22-16-12-4-3-11(18)7-15(12)23-9-17(16,21)8-10-2-5-13(19)14(20)6-10/h2-7,16,18-21H,8-9H2,1H3/t16-,17+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHDPKXQKOWHDNA-DLBZAZTESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C2=C(C=C(C=C2)O)OCC1(CC3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H]1C2=C(C=C(C=C2)O)OC[C@@]1(CC3=CC(=C(C=C3)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological activity of 4-O-methylsappanol?
A1: 4-O-methylsappanol has been identified as a potential melanin synthesis inhibitor. In a study using cultured human melanoma HMV-II cells, 4-O-methylsappanol demonstrated significant suppression of melanin production with an EC50 value of 4.6 ± 0.7 µM. [] This suggests its potential application in cosmetics for skin lightening purposes.
Q2: What is known about the mechanism of action of 4-O-methylsappanol in melanin synthesis inhibition?
A2: While 4-O-methylsappanol effectively suppresses melanin synthesis, its exact mechanism of action remains unclear. Further research is needed to elucidate its specific interactions with molecular targets involved in melanogenesis.
Q3: What other biological activities have been reported for 4-O-methylsappanol?
A3: Besides its melanin synthesis inhibition, 4-O-methylsappanol has not shown significant neuroprotective effects against glutamate-induced cytotoxicity in HT22 cells, unlike its analog sappanchalcone. []
Q4: What is the chemical structure and formula of 4-O-methylsappanol?
A4: 4-O-methylsappanol is a homoisoflavonoid. While its full spectroscopic data is not provided in the provided abstracts, its structure is characterized by a chroman ring system with a phenyl group attached at the 3-position and a methoxy group at the 4-position. Its absolute configuration has been determined through chemical transformations and analysis of its optical properties. []
Q5: How was 4-O-methylsappanol isolated from its natural source?
A5: 4-O-methylsappanol was isolated from the heartwood of Caesalpinia sappan L. using bioassay-guided fractionation. [] Another study successfully separated 4-O-methylsappanol from other homoisoflavonoids in Caesalpinia sappan using high-speed counter-current chromatography (HSCCC). [] This technique proved to be efficient for obtaining a high purity of the compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



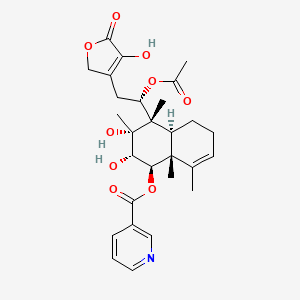
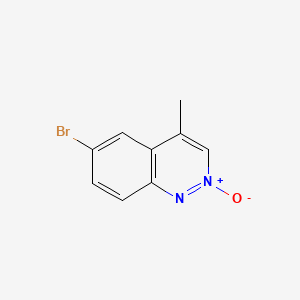
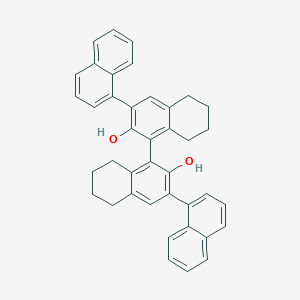
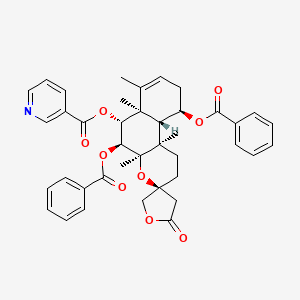
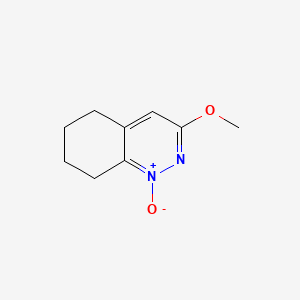
![4-chloro-7-fluoro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1179335.png)
